molecular formula C13H17NO4S2 B14306734 N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine CAS No. 112936-48-8

N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine

Cat. No.: B14306734
CAS No.: 112936-48-8
M. Wt: 315.4 g/mol
InChI Key: MXWPAJSNNMYLSW-UHFFFAOYSA-N
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Description

N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexylidene group bonded to a hydroxylamine moiety, with additional functional groups including a sulfonyl and sulfinyl group attached to a methylbenzene ring. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexylidene intermediate: This step involves the reaction of cyclohexanone with a suitable reagent to form the cyclohexylidene intermediate.

    Introduction of the sulfonyl and sulfinyl groups: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride and a sulfinylating agent under controlled conditions to introduce the sulfonyl and sulfinyl groups.

    Formation of the hydroxylamine moiety: Finally, the compound is treated with hydroxylamine or its derivatives to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and sulfinyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include sulfonyl and sulfenyl derivatives, as well as substituted hydroxylamine compounds.

Scientific Research Applications

N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and sulfinyl groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds share similar sulfonyl and sulfinyl functional groups and are used in similar applications.

    Sulfoximines: Known for their biological activity and used in medicinal chemistry.

    Sulfonamides: Widely used in pharmaceuticals and known for their antimicrobial properties.

Uniqueness

N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine is unique due to its specific combination of functional groups and structural features, which impart distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

112936-48-8

Molecular Formula

C13H17NO4S2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)sulfonylsulfinylcyclohexylidene]hydroxylamine

InChI

InChI=1S/C13H17NO4S2/c1-10-6-8-11(9-7-10)20(17,18)19(16)13-5-3-2-4-12(13)14-15/h6-9,13,15H,2-5H2,1H3

InChI Key

MXWPAJSNNMYLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)S(=O)C2CCCCC2=NO

Origin of Product

United States

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